MK-996, also known as L-159,282, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] It belongs to the class of non-peptide, benzamide-based AT1 receptor antagonists. [, ] MK-996 has been utilized extensively in scientific research to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathological processes, particularly in the cardiovascular system.
L-159282 is classified as a pharmaceutical compound and specifically belongs to the category of receptor antagonists targeting the angiotensin II type 1 receptor. It is utilized in various research contexts, particularly in studies involving positron emission tomography (PET) imaging to assess receptor binding and activity in vivo .
The synthesis of L-159282 involves several key steps that emphasize efficiency and yield. The conventional synthetic route includes:
This process has been optimized for brevity and high yield while minimizing waste production, making it suitable for scale-up in industrial settings .
The molecular structure of L-159282 features an imidazo[4,5-b]pyridine core with various substituents that contribute to its pharmacological activity:
The compound's molecular formula is C22H24N6O, with a molecular weight of approximately 396.47 g/mol. The structural elucidation has been confirmed through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry .
L-159282 participates in several chemical reactions primarily related to its synthesis and pharmacological activity:
L-159282 functions as an antagonist at the angiotensin II type 1 receptor, inhibiting its activation by angiotensin II. This mechanism can be described as follows:
L-159282 exhibits several notable physical and chemical properties:
These properties are critical for understanding its formulation and delivery in pharmaceutical applications .
L-159282 has significant scientific applications primarily within pharmacology and medical research:
Angiotensinogen, synthesized primarily in hepatocytes, undergoes enzymatic cleavage by renin to form angiotensin I (Ang I). Angiotensin-converting enzyme (ACE) then converts Ang I to Ang II, an octapeptide with diverse cardiovascular actions [1] [7]. Beyond its classical vasopressor effects, Ang II drives pathophysiology through AT₁ receptor activation:
Table 1: Key Angiotensin Peptides and Their Pathophysiological Roles
Peptide | Enzyme Involved | Primary Receptor | Cardiovascular Effects |
---|---|---|---|
Angiotensin II | ACE, chymase | AT₁ | Vasoconstriction, oxidative stress, inflammation, fibrosis |
Angiotensin-(1–7) | ACE2 | Mas | Vasodilation, nitric oxide release, anti-thrombotic |
Angiotensin IV | Aminopeptidases | AT₄ | Vasodilation, endothelial repair |
RAAS overactivation is particularly detrimental in coronary heart disease (CHD). Ang II accelerates endothelial damage, allowing LDL infiltration and foam cell formation. In hyperlipidemic rabbit models, Ang II infusion induces fatal plaque rupture and thrombosis, mirroring human acute coronary syndromes [3] [5]. Hepatocyte-derived angiotensinogen further amplifies this cascade, as evidenced by reduced atherosclerosis in hepatocyte-specific angiotensinogen knockout mice [3].
AT₁ receptor antagonists competitively inhibit Ang II binding, blunting both hemodynamic and cellular pathologies:
Table 2: AT₁ vs. AT₂ Receptor Signaling in Cardiovascular Tissues
Parameter | AT₁ Receptor | AT₂ Receptor |
---|---|---|
Vascular Tone | Vasoconstriction | Vasodilation (via NO/bradykinin) |
Cell Growth | Hypertrophy/proliferation | Anti-proliferative/apoptotic |
ROS Production | Increased (NADPH oxidase) | Scavenging |
Clinical Blockade | Therapeutic inhibition | Unblocked (potential benefit) |
L-159282 exhibits unique properties among early AT₁ antagonists:
Table 3: In Vitro Binding Affinities of Select AT₁ Receptor Antagonists
Compound | Relative AT₁ Binding Affinity | Functional Antagonism | Active Metabolite |
---|---|---|---|
L-159282 | 1 (Reference) | Insurmountable | No |
Losartan | 50 | Surmountable | Yes (EXP3174) |
Candesartan | 1.5 | Insurmountable | Yes |
Valsartan | 5 | Insurmountable | No |
Peptide-based Ang II inhibitors like saralasin faced critical limitations:
L-159282 emerged from systematic optimization of imidazole biphenyl templates:
This compound validated the therapeutic potential of insurmountable AT₁ blockade, influencing subsequent development of clinical agents like candesartan and telmisartan. Its pharmacophore remains a template for dual-action cardiovascular therapeutics targeting RAAS and complementary pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7